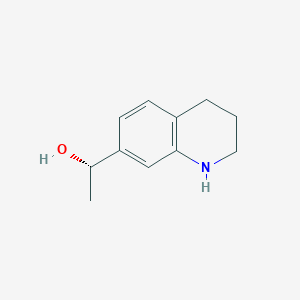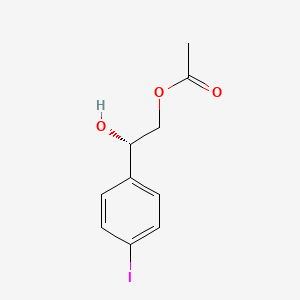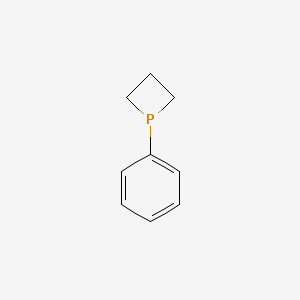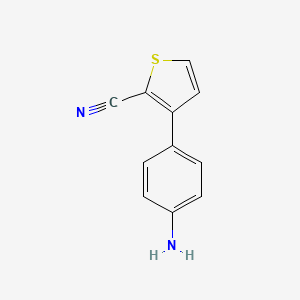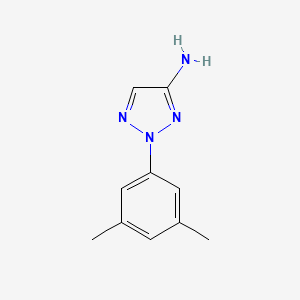
1-Cyclopentylethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylethane-1-thiol is an organic compound with the molecular formula C7H14S It is characterized by a cyclopentyl group attached to an ethane backbone, with a thiol group (-SH) at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Alkyl halides or tosylates can be used as substrates in substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted thiols depending on the reactants used.
Scientific Research Applications
1-Cyclopentylethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving thiol-based redox reactions and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentylethane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles. Additionally, the thiol group can undergo oxidation-reduction reactions, making it a key player in redox chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
1-Cyclopentylethanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
Cyclopentylmethyl sulfide: Contains a sulfide group (-S-) instead of a thiol group.
Cyclopentylmethanethiol: Similar thiol group but with a different carbon backbone.
Uniqueness: 1-Cyclopentylethane-1-thiol is unique due to its specific combination of a cyclopentyl group and a thiol group. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to participate in redox reactions. These properties make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H14S |
|---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-cyclopentylethanethiol |
InChI |
InChI=1S/C7H14S/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3 |
InChI Key |
APMWMUIMKBKHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


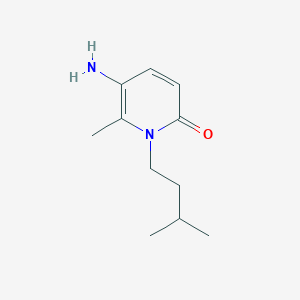
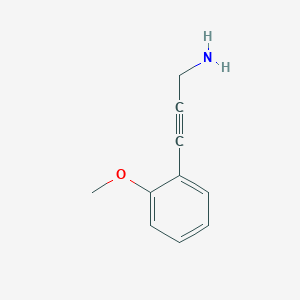
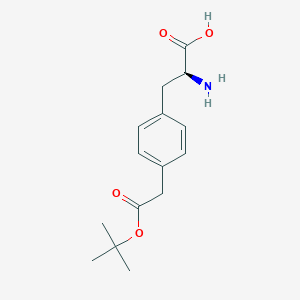

![1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13323284.png)
![4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323287.png)

amine](/img/structure/B13323297.png)
![2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13323303.png)
